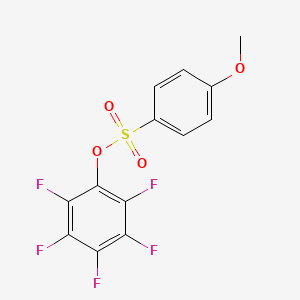
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is a compound that can be associated with the field of organofluorine chemistry. This compound is not directly mentioned in the provided papers, but its structure suggests that it is a derivative of pentafluorophenyl with a methoxybenzenesulfonate group attached. The presence of the pentafluorophenyl moiety indicates that this compound could exhibit unique physical and chemical properties due to the strong electronegativity of the fluorine atoms.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate by using appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by X-ray crystallography and spectroscopic methods such as 19F NMR. For example, the molecular structures of certain bis(phosphonio)benzene derivatives were confirmed by these techniques, revealing large bond angles around phosphorus atoms . Similarly, the structure of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be elucidated using these methods to understand its stereochemistry and electronic properties.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. For example, pentafluorophenyl propynoate was used to synthesize a pentafluorinated furanone, which further reacted with sodium methoxide to yield methoxy-tetrafluorofuranones . The reactivity of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be explored in similar nucleophilic substitution reactions or in coupling reactions as demonstrated by the synthesis of SF5-bearing aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the bulky diarylammonium pentafluorobenzenesulfonates show high catalytic activity in dehydration reactions due to the hydrophobic environment created by the fluorinated groups . The properties of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate, such as solubility, boiling point, and reactivity, would likely be affected by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy group.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Researchers have designed paeonol-phenylsulfonyl derivatives, including compounds with 4-methoxybenzenesulfonate structures, to combat Hepatitis B virus (HBV) infections. These compounds have shown potent antiviral effects against HBV, with significant selectivity indexes exceeding those of commercially available antiviral drugs. This indicates their potential as lead compounds for developing new antiviral medicines (Huang et al., 2016).
Synthetic Chemistry and Catalysis
In synthetic chemistry, the compound has been used as a precursor in the lipase-catalyzed transesterification to synthesize optically pure bis(pentafluorophenyl)ethane-1,2-diol. This process demonstrates the compound's utility in producing materials with specific optical properties, showcasing its application in fine chemical synthesis (Sakai et al., 2000).
Materials Science
In materials science, 4-methoxybenzenesulfonate derivatives have been utilized in synthesizing luminescent lanthanide coordination polymers, where they act as ligands to form structures with interesting luminescence properties. This application is crucial for developing new materials for optical and electronic devices (Yang et al., 2008).
Organic Electronics
The compound has found application in organic electronics, specifically in the synthesis of stilbazolium derivatives for second-order nonlinear optics. These derivatives, when crystallized, exhibit large nonlinear optical and electro-optical effects, making them suitable for applications in photonic devices (Yang et al., 2005).
Environmental Science
In environmental science, researchers have explored the mineralization of pentafluorophenol using photo-Fenton processes, indicating the compound's relevance in studies aimed at pollutant degradation and water treatment. The photo-Fenton process has shown efficient degradation of pentafluorophenol to harmless species, underscoring the importance of such compounds in environmental remediation efforts (Ravichandran et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTCYIYILYPZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382440 |
Source


|
| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate | |
CAS RN |
663175-94-8 |
Source


|
| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




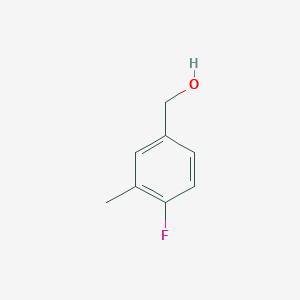




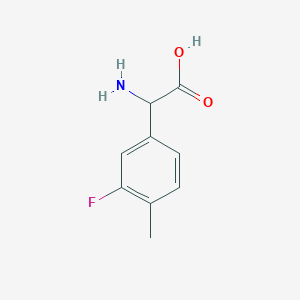

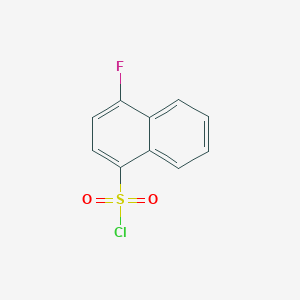
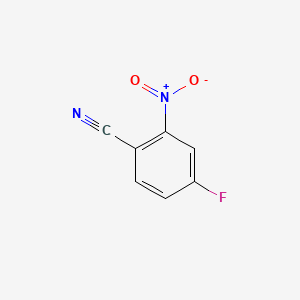
![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)
![Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1304812.png)